(+)-Bisabolangelone
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Overview
Description
(+)-Bisabolangelone is a natural product found in Angelica pubescens with data available.
Scientific Research Applications
Anti-Inflammatory Properties :
- Inhibition of Inflammatory Mediators : Bisabolangelone, isolated from Ostericum koreanum, exhibits anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophage cells. It significantly inhibits nitric oxide, prostaglandin E2, and pro-inflammatory cytokines, suggesting potential therapeutic effects in inflammatory conditions (Jung et al., 2010).
- Impact on Dendritic Cell Functions : Another study on bisabolangelone isolated from Angelica koreana roots shows that it attenuates the production of pro-inflammatory cytokines in dendritic cells, impacting their migration and activation abilities. This finding is significant for understanding the compound's role in innate and adaptive immune responses (Kim et al., 2013).
Anti-Ulcer Activities :
- Bisabolangelone has been evaluated for its anti-ulcer effects. A study involving bisabolangelone from Angelica polymorpha showed significant reduction in ulcer lesions and inhibition of H+/K+-ATPase activity, highlighting its potential as an anti-ulcer agent (Wang et al., 2009).
Neuroprotective Effects :
- A study demonstrated the neuroprotective effect of bisabolangelone against hydrogen peroxide-induced neurotoxicity in human neuroblastoma cells. This suggests its potential in treating neurodegenerative diseases (Wang et al., 2015).
Insecticidal and Antifeedant Activity :
- Bisabolangelone exhibits antifeedant activity against various insect species, including Pieris brassicae larvae. It demonstrates potential for use in pest control (Benz et al., 1989).
Anticancer Potential :
- Research has isolated bisabolangelone as a cytotoxic component against L1210 and HL-60 cells from Angelicae Koreanae Radix, indicating its potential in cancer treatment (Bae et al., 1994).
Melanin Production Inhibition :
- Bisabolangelone from Angelica koreana Maxim. inhibits melanin production in α-melanocyte stimulating hormone-activated cells. This could have implications for treating hyperpigmentation disorders (Roh et al., 2011).
properties
Product Name |
(+)-Bisabolangelone |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |
InChI Key |
GNWNPLBSEQDDQV-VRBKASCLSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |
Canonical SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
synonyms |
bisabolangelone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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